2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the pyrazine moiety and the isopropyl group. The final step involves the attachment of the ethan-1-amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(5-isopropyl-3-(pyrimidin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is unique due to the presence of both pyrazine and pyrazole rings, which can confer distinct chemical and biological properties. This combination of functional groups can lead to unique interactions with biological targets and novel applications in various fields.
Properties
Molecular Formula |
C12H17N5 |
---|---|
Molecular Weight |
231.30 g/mol |
IUPAC Name |
2-(5-propan-2-yl-3-pyrazin-2-ylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C12H17N5/c1-9(2)12-7-10(16-17(12)6-3-13)11-8-14-4-5-15-11/h4-5,7-9H,3,6,13H2,1-2H3 |
InChI Key |
OCFUEUWAHMEMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CCN)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.